2-bromo-5-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
Description
2-Bromo-5-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a bromo-substituent at position 2 and a methoxy group at position 5 on the benzene ring. The compound incorporates a piperidine ring linked to a pyrazine moiety via a methylene bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with analogs reported for antimicrobial, anticancer, or CNS-targeting activities .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-25-14-2-3-16(19)15(10-14)18(24)22-11-13-4-8-23(9-5-13)17-12-20-6-7-21-17/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAZANRIUXFEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The bromo-methoxy substitution pattern on the benzamide ring distinguishes this compound from analogs. For example:
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Features a nitro group at position 2 and methoxy at position 3.
- 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide : Lacks a methoxy group and replaces pyrazine with a pyrazole ring. Pyrazole’s reduced aromaticity compared to pyrazine may decrease π-π stacking interactions in biological systems .
Table 1: Substituent Comparison
Heterocyclic Moieties and Conformational Flexibility
The piperidine-pyrazine scaffold in the title compound contrasts with analogs bearing piperazine, pyrazole, or triazole systems:
- Piperidine vs. Piperazine : Piperazine (as in 5-Bromo-2-chloro-N-(4-methylpiperazinyl)benzamide ) introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Piperidine, by comparison, offers greater lipophilicity, which may improve membrane permeability .
- Pyrazine vs. Pyrazole : Pyrazine’s two nitrogen atoms enable stronger dipole interactions compared to pyrazole’s single nitrogen. This difference is critical in targeting purine-rich binding sites (e.g., kinases) .
Table 2: Heterocyclic Comparison
Crystallographic and Physicochemical Properties
Crystal structure analyses of related compounds highlight conformational trends:
- 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide : The piperidine ring adopts a half-chair conformation with a dihedral angle of 89.1° between aromatic rings, optimizing packing efficiency via C–H···O hydrogen bonds . The title compound likely exhibits similar conformational stability due to its piperidine-pyrazine scaffold.
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